Evidence Item 1: H3 Receptor Binding Selectivity Versus Other Histamine Receptor Subtypes
Pitolisant demonstrates >60,000-fold selectivity for the histamine H3 receptor over H1, H2, and H4 subtypes. Its binding affinity at recombinant human H3 receptor is Ki = 0.16 nM [1]. In contrast, affinity at H1, H2, and H4 receptors is negligible, with IC50 values exceeding 10,000 nM for all three off-target subtypes [1]. This selectivity profile is critical given that H1 receptor antagonism produces sedation (the opposite of the desired therapeutic effect), while H2 and H4 receptor engagement introduces gastrointestinal and immunomodulatory liabilities. Many earlier-generation H3 ligands, particularly imidazole-containing compounds such as thioperamide, display significant cross-reactivity with cytochrome P450 enzymes and other histamine receptor subtypes, limiting their translational utility [2].
| Evidence Dimension | Binding affinity (Ki) and selectivity across histamine receptor subtypes |
|---|---|
| Target Compound Data | H3R Ki = 0.16 nM; H1, H2, H4 IC50 >10,000 nM |
| Comparator Or Baseline | H3 Ki = 0.16 nM versus H1/H2/H4 IC50 >10,000 nM (threshold for functional off-target activity typically <1,000 nM) |
| Quantified Difference | Selectivity ratio >62,500-fold (10,000 ÷ 0.16) for H3 over H1/H2/H4 |
| Conditions | Recombinant human histamine H3 receptor binding assay; [125I]iodoproxyfan displacement in rat glioma C6 cells stably expressing human H3R |
Why This Matters
For procurement decisions, this selectivity window ensures that Pitolisant's wake-promoting efficacy is not confounded by H1-mediated sedation or other off-target effects, a risk inherent to less selective H3 ligands or polypharmacological wake-promoting agents.
- [1] Ligneau X, Perrin D, Landais L, et al. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: preclinical pharmacology. J Pharmacol Exp Ther. 2007;320(1):365-375. doi:10.1124/jpet.106.111039 View Source
- [2] Sadek B, Schwed JS, Subramanian D, et al. Non-imidazole histamine H3 receptor ligands incorporating antiepileptic moieties. Eur J Med Chem. 2014;77:269-279. doi:10.1016/j.ejmech.2014.03.014 View Source
